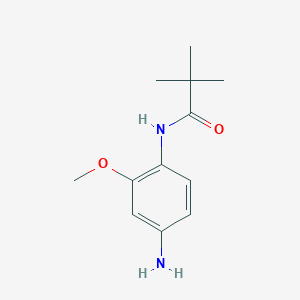

N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds structurally related to N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide often involves routes like the reduction of Schiff bases or the use of C,O-dilithium intermediates generated from similar propanamide derivatives and butyllithium. These methods provide a foundation for synthesizing a wide range of compounds, including azo dyes and dithiocarbamate, by leveraging intermolecular interactions and secondary interactions for molecular stability (Ajibade & Andrew, 2021) (Aluri et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide has been elucidated through techniques like X-ray diffraction analysis, revealing orthorhombic and monoclinic crystal systems with significant intermolecular hydrogen bonding and secondary intermolecular interactions. These structural insights are crucial for understanding the compound's chemical behavior and potential applications (Ajibade & Andrew, 2021).

Chemical Reactions and Properties

Chemical reactions involving N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide derivatives highlight the compound's versatility as a synthon in reductive amination reactions, leading to a series of ligands with functional groups that augment the compound's chemical reactivity and potential for further modifications (Cheruzel et al., 2011).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, are determined by the compound's molecular structure and intermolecular interactions. Although specific data on N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide is scarce, related compounds exhibit distinct physical characteristics influenced by their molecular configurations and hydrogen bonding patterns, informing on the compound's behavior in various environments (Ajibade & Andrew, 2021).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group interactions, are closely tied to the compound's molecular structure. Studies on similar compounds provide insights into how variations in the molecular framework affect chemical behavior, offering a basis for predicting the reactivity of N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide under different chemical conditions (Aluri et al., 2014).

Wissenschaftliche Forschungsanwendungen

Synthesis of Hybrid Ligands

N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide was utilized in the synthesis of the first 4-methoxy-substituted 1,3-benzazaphosphole through a process involving a C,O-dilithium intermediate. This intermediate underwent phosphonylation, followed by a reductive cyclization to yield the desired product. The compounds synthesized demonstrate potential as σ2 P,O hybrid or chelate ligands with high π-density at the phosphorus atom, suggesting applications in catalysis and material science (Aluri, Jones, Dix, & Heinicke, 2014).

Preparation of Imidazole-amine Ligands

A versatile reagent derived from N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide facilitated the synthesis of imidazole-amine ligands with variable second-coordination spheres. This approach highlights its utility in creating a series of ligands with potential applications in coordination chemistry and catalysis, emphasizing its versatility in synthetic organic chemistry (Cheruzel, Cui, Mashuta, Grapperhaus, & Buchanan, 2011).

Redox-active Protective Groups

The compound played a role in the development of sterically protective groups that carry a reversible redox site. This was applied in the construction of a redox system combining diphosphene and triarylamine units. Such advancements suggest its potential in the development of novel redox systems with applications in electronics and materials science (Tsuji, Sasaki, & Yoshifuji, 1999).

Optoelectronic and Charge Transport Properties

Investigations into the optoelectronic and charge transport properties of derivatives highlighted their potential as efficient materials for organic light-emitting diodes (OLEDs). This research indicates the compound's relevance in the field of optoelectronics, particularly in the development of OLED materials (Wazzan & Irfan, 2019).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-12(2,3)11(15)14-9-6-5-8(13)7-10(9)16-4/h5-7H,13H2,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLSNWZDYAAXRDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

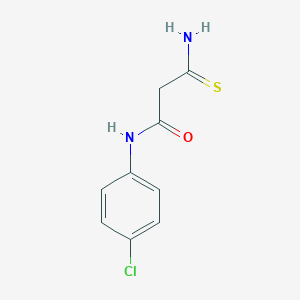

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C=C(C=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10359354 | |

| Record name | N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide | |

CAS RN |

108792-09-2 | |

| Record name | N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

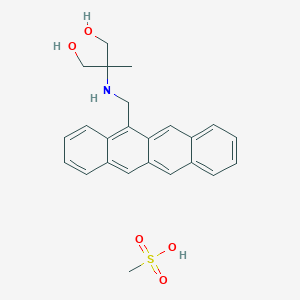

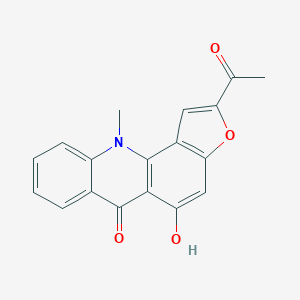

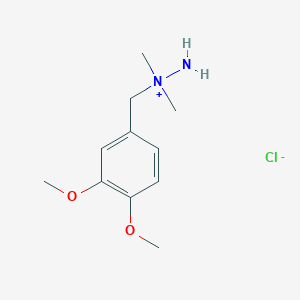

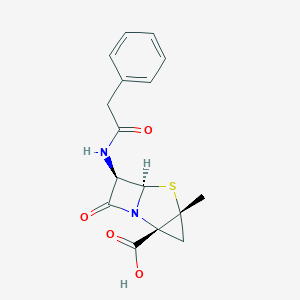

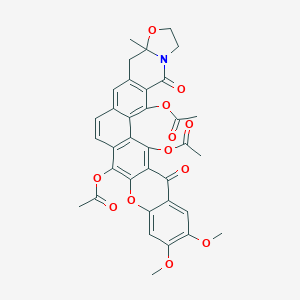

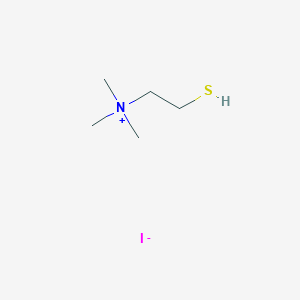

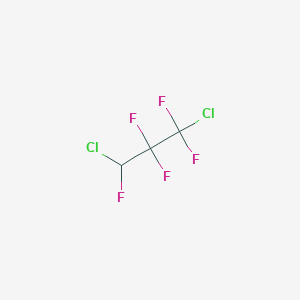

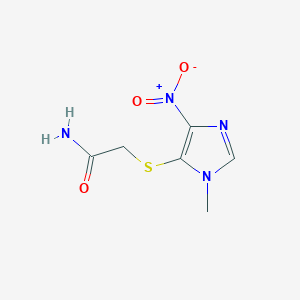

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Naphthylsulfonyl)amino]propanoic acid](/img/structure/B8474.png)

![Phosphonic acid, [(3-methyl-2(3H)-benzothiazolylidene)methyl]-, dimethyl ester, (Z)-(9CI)](/img/structure/B8479.png)